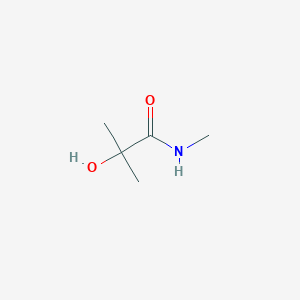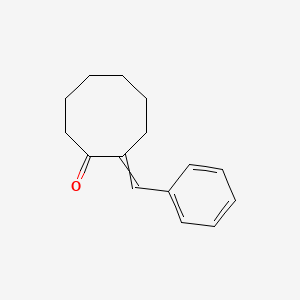
4-Cyclohexylsulfanylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylsulfanylmorpholine is an organic compound that features a morpholine ring substituted with a cyclohexylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylsulfanylmorpholine typically involves the reaction of morpholine with cyclohexylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylsulfanylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Cyclohexylsulfoxide morpholine, cyclohexylsulfone morpholine.
Reduction: Cyclohexylmorpholine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Cyclohexylsulfanylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Cyclohexylsulfanylmorpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexylmorpholine: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
4-Methylsulfanylmorpholine: Features a methylsulfanyl group instead of a cyclohexylsulfanyl group, leading to variations in steric and electronic effects.
Uniqueness: 4-Cyclohexylsulfanylmorpholine is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct steric and electronic characteristics. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
42267-53-8 |
|---|---|
Molecular Formula |
C10H19NOS |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
4-cyclohexylsulfanylmorpholine |
InChI |
InChI=1S/C10H19NOS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10H,1-9H2 |
InChI Key |
QCCDKWURVQIMDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



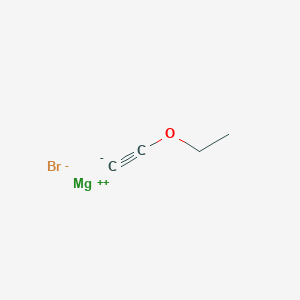
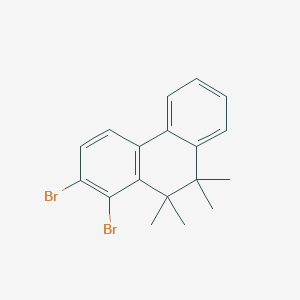

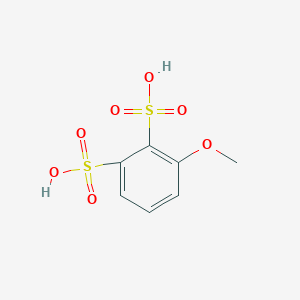


![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)
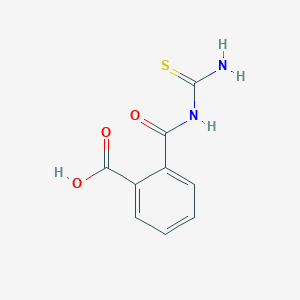
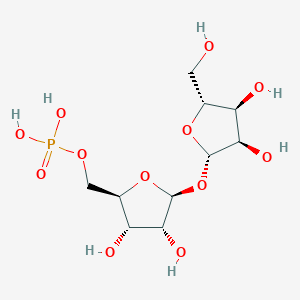
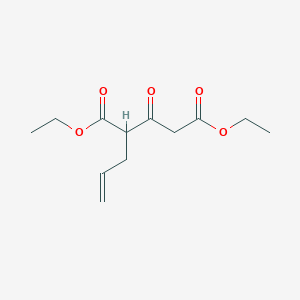
![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)
